molecular formula C26H22O4 B12553611 Dinaphthalen-2-yl hexanedioate CAS No. 142348-35-4

Dinaphthalen-2-yl hexanedioate

Cat. No.: B12553611
CAS No.: 142348-35-4
M. Wt: 398.4 g/mol
InChI Key: HDHDMCGLSIGZJZ-UHFFFAOYSA-N
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Description

Dinaphthalen-2-yl hexanedioate is an organic compound with the molecular formula C28H22O4 It is a derivative of hexanedioic acid (adipic acid) where two naphthalene groups are attached to the hexanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dinaphthalen-2-yl hexanedioate typically involves the esterification of hexanedioic acid with naphthalen-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Dinaphthalen-2-yl hexanedioate can undergo various chemical reactions, including:

    Oxidation: The naphthalene rings can be oxidized to form naphthoquinones under strong oxidizing conditions.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dinaphthalen-2-yl hexanedioate has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of dinaphthalen-2-yl hexanedioate involves its interaction with specific molecular targets and pathways. The naphthalene rings can engage in π-π stacking interactions with aromatic residues in proteins, influencing their structure and function. Additionally, the ester groups can undergo hydrolysis, releasing naphthalen-2-ol and hexanedioic acid, which may further interact with biological systems .

Comparison with Similar Compounds

Similar Compounds

    Dinaphthalen-2-yl ethanoate: Similar structure but with a shorter ester backbone.

    Dinaphthalen-2-yl butanoate: Intermediate chain length between ethanoate and hexanedioate.

    Dinaphthalen-2-yl octanedioate: Longer ester backbone compared to hexanedioate

Uniqueness

Dinaphthalen-2-yl hexanedioate is unique due to its specific chain length, which imparts distinct physical and chemical properties. The hexanedioate backbone provides an optimal balance between flexibility and rigidity, making it suitable for various applications in materials science and organic synthesis .

Properties

CAS No.

142348-35-4

Molecular Formula

C26H22O4

Molecular Weight

398.4 g/mol

IUPAC Name

dinaphthalen-2-yl hexanedioate

InChI

InChI=1S/C26H22O4/c27-25(29-23-15-13-19-7-1-3-9-21(19)17-23)11-5-6-12-26(28)30-24-16-14-20-8-2-4-10-22(20)18-24/h1-4,7-10,13-18H,5-6,11-12H2

InChI Key

HDHDMCGLSIGZJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC(=O)CCCCC(=O)OC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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